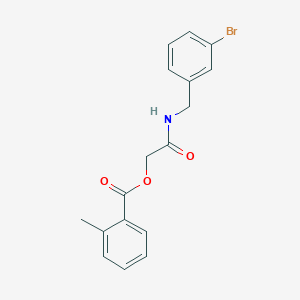
2-((3-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a bromobenzyl group, an amino group, an oxoethyl group, and a methylbenzoate group . These groups are common in organic chemistry and are often involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of several functional groups. The bromobenzyl group would likely be attached to the amino group, which in turn would be attached to the oxoethyl group. The methylbenzoate group would likely be attached elsewhere on the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromobenzyl group could potentially be replaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom could potentially make the compound relatively heavy and polar .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, showcases a method relevant to derivatives of the compound . This process involves several steps starting from p-toluidine and leading to the title compound through specific reactions including bromination and heating with thioacetamide Cao Sheng-li (2004).
- Another study on 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate discusses its synthesis, molecular structure, and spectral analysis through FT-IR, NBO analysis, and DFT methods, highlighting techniques for characterizing similar compounds C. S. Chidan Kumar et al. (2014).
- Research on zinc phthalocyanine derivatives for photodynamic therapy applications suggests the relevance of similar benzylamino benzoate derivatives in synthesizing photosensitizers with high singlet oxygen quantum yields M. Pişkin et al. (2020).
Potential Applications
- The catalytic performance of metal complexes derived from related compounds for the synthesis of various heterocyclic compounds demonstrates the application of such derivatives in organic synthesis and potentially in drug discovery S. Y. Ebrahimipour et al. (2018).
- A vibrational study on Methyl 2-amino 5-bromobenzoate using the DFT method to investigate molecular properties, vibrational wavenumbers, and potential energy distribution underscores the importance of such studies for understanding the physical and chemical properties of similar compounds A. Saxena et al. (2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-12-5-2-3-8-15(12)17(21)22-11-16(20)19-10-13-6-4-7-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVDLZUHGZKZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
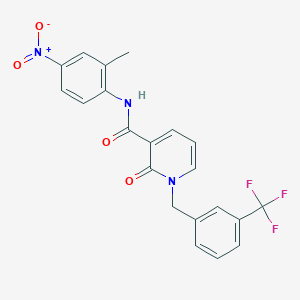
![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)
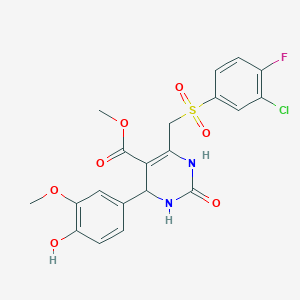
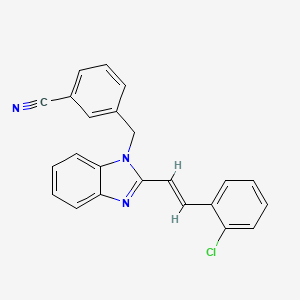
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/no-structure.png)
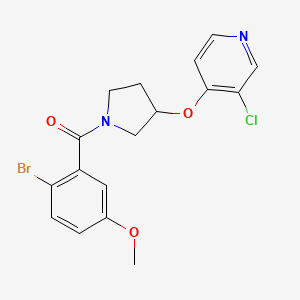

![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)
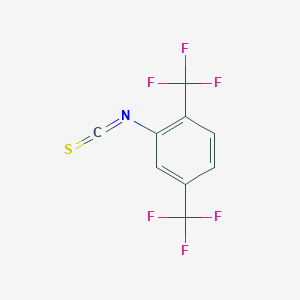
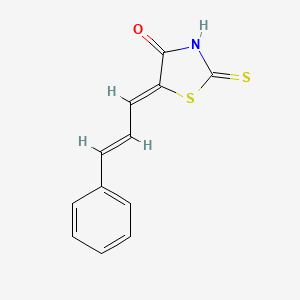
![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)
